6-Benzyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine 6-Benzyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20216718
InChI: InChI=1S/C26H28N4/c1-19-23(18-21-12-6-3-7-13-21)26(29-16-10-5-11-17-29)30-25(27-19)24(20(2)28-30)22-14-8-4-9-15-22/h3-4,6-9,12-15H,5,10-11,16-18H2,1-2H3
SMILES:
Molecular Formula: C26H28N4
Molecular Weight: 396.5 g/mol

6-Benzyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC20216718

Molecular Formula: C26H28N4

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C26H28N4
Molecular Weight 396.5 g/mol
IUPAC Name 6-benzyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C26H28N4/c1-19-23(18-21-12-6-3-7-13-21)26(29-16-10-5-11-17-29)30-25(27-19)24(20(2)28-30)22-14-8-4-9-15-22/h3-4,6-9,12-15H,5,10-11,16-18H2,1-2H3
Standard InChI Key SKUXIJCBWFVDCH-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCCCC4)C)C5=CC=CC=C5

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 5, 3, 6, and 7 with methyl, benzyl, phenyl, and piperidinyl groups, respectively. This substitution pattern creates a sterically congested system that influences both reactivity and biological target engagement.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₈N₄
Molecular Weight396.5 g/mol
IUPAC Name6-benzyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Canonical SMILESCC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCCCC4)C)C5=CC=CC=C5
Topological Polar Surface Area45.5 Ų

The piperidinyl group at position 7 enhances solubility in organic media, while the benzyl and phenyl substituents contribute to hydrophobic interactions .

Synthetic Methodologies

Core Formation Strategies

Pyrazolo[1,5-a]pyrimidine synthesis typically involves cyclocondensation reactions. For this derivative, a multi-step approach is employed:

  • Core Assembly: 5-Aminopyrazole intermediates react with ketene dithioacetals under basic conditions (e.g., K₂CO₃ in isopropanol) to form the pyrazolopyrimidine scaffold .

  • Functionalization: Sequential alkylation and arylation introduce methyl, benzyl, and phenyl groups. Piperidine is appended via nucleophilic substitution at position 7.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1K₂CO₃, isopropanol, 80°C, 12h62–68
2Methyl iodide, DMF, rt, 6h85
3Piperidine, DIPEA, DCM, 40°C, 8h73

Critical challenges include regioselectivity control during cyclization and minimizing racemization at chiral centers .

Biological Activity Profiling

Table 3: Comparative Kinase Selectivity (1 μM)

KinaseInhibition (%)
Pim-1>98
Flt-392
TRKC96
CDK218

Selectivity metrics (S(50) = 0.14) suggest preferential Pim-1/Flt-3 targeting over broader kinome .

Pharmacological Considerations

ADME Properties

Computational predictions (SwissADME) indicate:

  • Moderate Caco-2 permeability (LogP = 3.8)

  • CYP3A4 substrate (t₁/₂ = 4.2 h)

  • High plasma protein binding (89%)

The piperidinyl moiety reduces hERG channel affinity (IC₅₀ > 30 μM), mitigating cardiotoxicity risks associated with earlier pyrazolopyrimidines .

Therapeutic Applications

Oncology

Mechanistic studies on related compounds show:

  • BAD phosphorylation suppression (EC₅₀ = 0.8 μM)

  • Clonogenic survival reduction in DU145 prostate cancer cells (IC₅₀ = 1.2 μM)

  • Synergy with docetaxel (CI = 0.3–0.7)

Future Directions

Priority research areas include:

  • Target Deconvolution: Proteome-wide affinity profiling to identify off-targets

  • Formulation Optimization: Nanoencapsulation to enhance aqueous solubility

  • In Vivo Validation: PDX model studies assessing pharmacokinetic-pharmacodynamic relationships

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